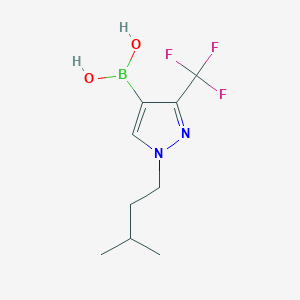

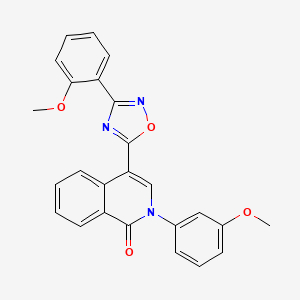

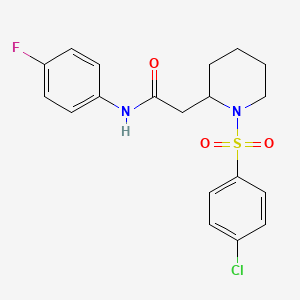

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide” is a chemical compound that falls under the category of thiophene-based analogs . These analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of thiophene-based compounds, including “this compound”, can be analyzed using techniques such as X-ray diffraction .Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, N,N-Dimethylformamide (DMF) reacts with thiophene to obtain 2-thiophenecarbaldehyde, then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde, and then reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, and finally reduced to give 2-thiopheneethylamine .Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide is involved in the synthesis of complex chemical structures. For instance, Rozentsveig et al. (2013) described a one-pot synthesis method for creating heterocyclic compounds, demonstrating the chemical reactivity and utility of related sulfonamide structures in creating diverse chemical entities (Rozentsveig et al., 2013).

Application in Solid Phase Synthesis

The compound finds application in the solid-phase synthesis of aminopyridazines, as detailed by Parrot et al. (1999). This research highlights the use of resin-bound thiophenols to introduce diversity in molecular structures, demonstrating the compound's role in facilitating the creation of complex molecules (Parrot, Wermuth, & Hibert, 1999).

Involvement in Cytotoxicity Studies

Research by Arsenyan et al. (2016) on the synthesis and cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides, which are structurally related, indicates the potential biomedical applications of these compounds in studying cell toxicity against various cancer cell lines (Arsenyan, Rubina, & Domracheva, 2016).

Development of Antimicrobial Agents

Studies on the synthesis of sulfonamide derivatives and their antimicrobial activity, as researched by Desideri et al. (1980), suggest that these compounds, including those structurally related to this compound, could be potential candidates for developing new antimicrobial drugs (Desideri, Manna, Stein, Arena, Luraschi, & Cifra, 1980).

Application in Biocatalysis

Zmijewski et al. (2006) demonstrated the use of biaryl-bis-sulfonamides, which are chemically related, in biocatalysis, especially in drug metabolism studies. This indicates the potential of such compounds in understanding and enhancing drug metabolism processes (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Electrophysiological Studies

Morgan et al. (1990) explored the synthesis and electrophysiological activity of N-substituted benzamides and benzene-sulfonamides. This research indicates the compound’s relevance in studying cardiac electrophysiology and developing drugs for heart conditions (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Mecanismo De Acción

Target of Action

The primary targets of the compound “N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide” are currently unknown. The compound is a derivative of thiophene, which is known to have a wide range of biological activities . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Generally, thiophene derivatives interact with their targets by binding to active sites, leading to changes in the target’s function . The exact nature of these interactions for this specific compound remains to be elucidated.

Biochemical Pathways

Thiophene derivatives are known to impact a variety of pathways due to their broad biological activity

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the broad biological activity of thiophene derivatives, the effects could potentially be wide-ranging . More research is needed to determine the specific molecular and cellular effects of this compound.

Direcciones Futuras

Thiophene-based analogs, including “N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide”, continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the future direction in this field could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Propiedades

IUPAC Name |

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S2/c1-9-4-5-10(15-14-9)12-6-7-13-19(16,17)11-3-2-8-18-11/h2-5,8,13H,6-7H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQZXMKTYYJSTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-3-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2457908.png)

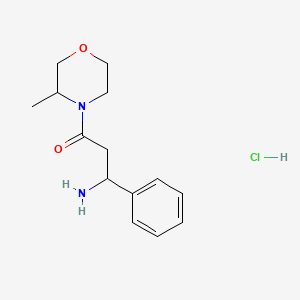

![(E)-4-(Dimethylamino)-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]but-2-enamide](/img/structure/B2457917.png)

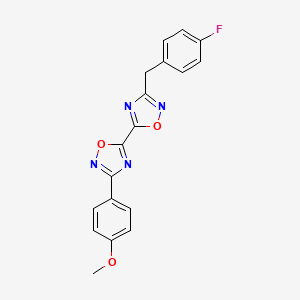

![N-tert-butyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2457922.png)

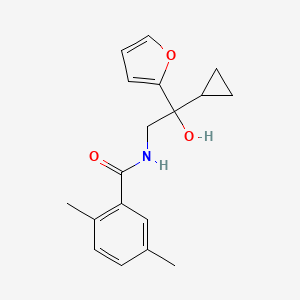

![2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2457925.png)